Cas no 113283-94-6 (tert-Butyl (4-(methylamino)phenyl)carbamate)
tert-Butyl (4-(methylamino)phenyl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl (4-(methylamino)phenyl)carbamate
- tert-butyl N-[4-(methylamino)phenyl]carbamate
- 4-(Boc-amino)-N-methylaniline
- (4-METHYLAMINO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER
- DB-257769
- tert-Butyl [4-(methylamino)phenyl]carbamate
- DTXSID60551285
- 113283-94-6
- SB30780
- AKOS016002800
- t-Butyl (4-(methylamino)phenyl)carbamate
- SCHEMBL730480
- tert-Butyl(4-(methylamino)phenyl)carbamate
- CS-0215522
- Carbamic acid, [4-(methylamino)phenyl]-, 1,1-dimethylethyl ester
- O12092
- EN300-256641
- A894450
- AS-50348
- MFCD11858354
-
- MDL: MFCD11858354
- Inchi: 1S/C12H18N2O2/c1-12(2,3)16-11(15)14-10-7-5-9(13-4)6-8-10/h5-8,13H,1-4H3,(H,14,15)
- InChI Key: UEMBJWFXLNFZPE-UHFFFAOYSA-N
- SMILES: O(C(NC1C=CC(=CC=1)NC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 222.136827821g/mol
- Monoisotopic Mass: 222.136827821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 50.4Ų
tert-Butyl (4-(methylamino)phenyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0654-1g |
(4-Methylamino-phenyl)-carbamic acid tert-butyl ester |
113283-94-6 | 97% | 1g |
1424.71CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0654-5g |
(4-Methylamino-phenyl)-carbamic acid tert-butyl ester |
113283-94-6 | 97% | 5g |
4732.08CNY | 2021-05-08 | |
| TRC | B811238-25mg |
tert-Butyl (4-(Methylamino)phenyl)carbamate |
113283-94-6 | 25mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B811238-50mg |
tert-Butyl (4-(Methylamino)phenyl)carbamate |
113283-94-6 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B811238-250mg |
tert-Butyl (4-(Methylamino)phenyl)carbamate |
113283-94-6 | 250mg |
$ 320.00 | 2022-06-06 | ||
| Alichem | A019111135-1g |
tert-Butyl (4-(methylamino)phenyl)carbamate |
113283-94-6 | 95% | 1g |
$259.56 | 2023-09-04 | |
| Alichem | A019111135-5g |
tert-Butyl (4-(methylamino)phenyl)carbamate |
113283-94-6 | 95% | 5g |
$720.00 | 2023-09-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B10510-5g |
Tert-Butyl (4-(methylamino)phenyl)carbamate |
113283-94-6 | 97% | 5g |
¥4509.0 | 2022-10-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B10510-1g |
Tert-Butyl (4-(methylamino)phenyl)carbamate |
113283-94-6 | 97% | 1g |
¥1509.0 | 2022-10-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B10510-0.5g |
Tert-Butyl (4-(methylamino)phenyl)carbamate |
113283-94-6 | 97% | 0.5g |
¥999.0 | 2022-10-09 |
tert-Butyl (4-(methylamino)phenyl)carbamate Suppliers
tert-Butyl (4-(methylamino)phenyl)carbamate Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on tert-Butyl (4-(methylamino)phenyl)carbamate
tert-Butyl (4-(methylamino)phenyl)carbamate: A Comprehensive Overview
tert-Butyl (4-(methylamino)phenyl)carbamate is a chemical compound with the CAS number 113283-94-6. This compound has garnered significant attention in recent years due to its unique properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of tert-butyl (4-(methylamino)phenyl)carbamate consists of a tert-butyl group attached to a carbamate moiety, which is further connected to a methylamino-substituted phenyl ring. This combination of functional groups imparts the compound with versatile reactivity and selectivity, making it an interesting subject for both academic and industrial research.
Recent studies have highlighted the importance of tert-butyl (4-(methylamino)phenyl)carbamate in the development of novel bioactive molecules. For instance, researchers have explored its role as a precursor in the synthesis of various heterocyclic compounds, which are known for their potential therapeutic applications. The methylamino group in the phenyl ring contributes to the compound's ability to act as a nucleophile or electrophile under specific reaction conditions, enabling the formation of diverse chemical architectures.
In addition to its synthetic utility, tert-butyl (4-(methylamino)phenyl)carbamate has been investigated for its biological activity. Preclinical studies have demonstrated that this compound exhibits moderate inhibitory effects on certain enzymes associated with inflammatory pathways. These findings suggest that tert-butyl (4-(methylamino)phenyl)carbamate could serve as a lead compound for the development of anti-inflammatory agents. Furthermore, its ability to modulate cellular signaling pathways has prompted interest in its potential application as an anticancer agent.
The synthesis of tert-butyl (4-(methylamino)phenyl)carbamate typically involves multi-step reactions, often starting from readily available starting materials such as 4-methylaniline and tert-butyl chloroformate. The reaction conditions are carefully optimized to ensure high yields and purity of the final product. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound, aligning with current trends toward sustainable chemistry.
From an environmental perspective, understanding the fate and behavior of tert-butyl (4-(methylamino)phenyl)carbamate in natural systems is crucial for assessing its potential ecological impact. Studies have shown that this compound undergoes rapid degradation under aerobic conditions, reducing its persistence in aquatic environments. However, further research is needed to evaluate its long-term effects on non-target organisms and ecosystems.
In conclusion, tert-butyl (4-(methylamino)phenyl)carbamate represents a valuable building block in modern organic synthesis with promising applications across multiple disciplines. Its unique chemical properties, coupled with recent advances in synthesis and biological evaluation, position it as a key compound for future research and development efforts.
113283-94-6 (tert-Butyl (4-(methylamino)phenyl)carbamate) Related Products
- 122-42-9(Propham)
- 454713-45-2(N-Boc-2-naphthylamine)
- 629648-17-5(Carbamic acid, [4-(dimethylamino)phenyl]-, 1-methylethyl ester)
- 290365-83-2(Carbamic acid,[4-(dimethylamino)phenyl]-, 1,1-dimethylethyl ester (9CI))
- 1134328-09-8(Tert-Butyl (3-(methylamino)phenyl)carbamate)
- 72594-62-8(tert-Butyl naphthalen-1-ylcarbamate)
- 71026-66-9(N-Boc-p-phenylenediamine)
- 68621-88-5(tert-butyl N-(3-aminophenyl)carbamate)
- 3422-01-3(N-(tert-Butoxycarbonyl)aniline)
- 146651-75-4(tert-butyl N-(2-aminophenyl)carbamate)